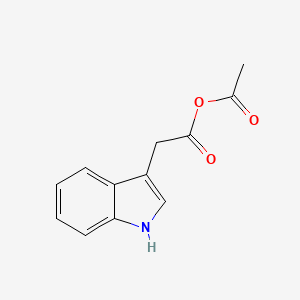![molecular formula C7H7F3N2O B15218661 3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo-oxazine ring system. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a catalyst to form the oxazine ring . Another approach includes the use of α,β-unsaturated imines and acetylenedicarboxylates in a (4+2) cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable green chemistry approaches, such as visible light-promoted catalyst-free reactions. These methods are environmentally friendly and use naturally abundant resources .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine derivatives with additional functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: These compounds share a similar oxazine ring structure and are known for their pharmacological and materials applications.
Isoxazoles: Another class of heterocyclic compounds with similar structural features and biological activities.
Uniqueness
3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new bioactive molecules and materials .
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-3-11-12-1-2-13-4-6(5)12/h3H,1-2,4H2 |
InChI Key |
LMQDEDMUMKWHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=NN21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15218578.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)
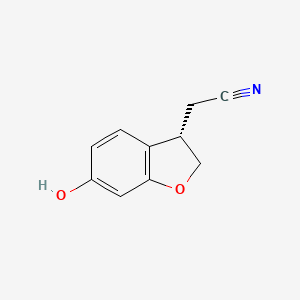
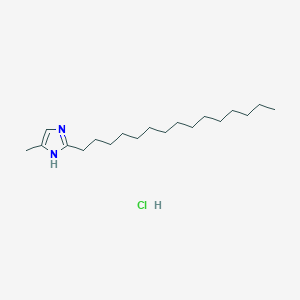

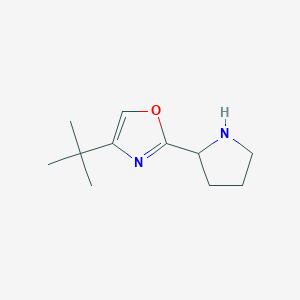
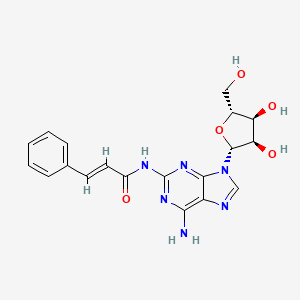
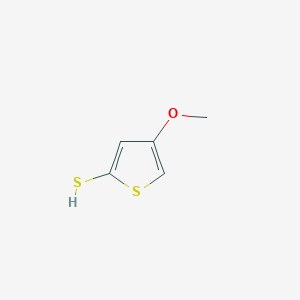
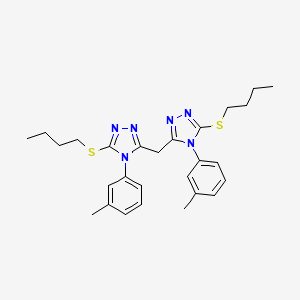
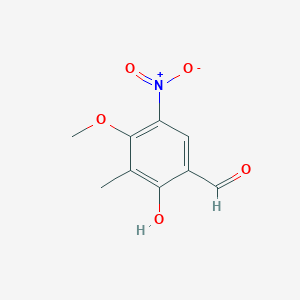
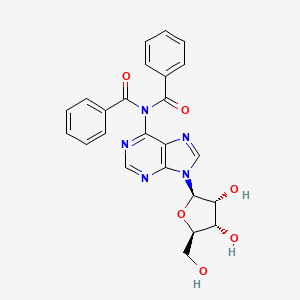
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
